molecular formula C7H16ClNO2 B1383585 2-Amino-2-ethyl-pentanoic acid hydrochloride CAS No. 1129277-25-3

2-Amino-2-ethyl-pentanoic acid hydrochloride

Cat. No. B1383585
CAS RN: 1129277-25-3
M. Wt: 181.66 g/mol
InChI Key: UNBRGNIQENQVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-ethyl-pentanoic acid hydrochloride, also known as AEEA or L-Norvaline, is a non-proteinogenic alpha-amino acid. It has a molecular weight of 181.66 g/mol . The compound is yellow in solid form .


Molecular Structure Analysis

The molecular formula of this compound is C7H16ClNO2 . The InChI code is 1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 181.66 g/mol . The compound’s InChI code is 1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H .

Scientific Research Applications

Crystal Morphology Influence

  • Study : 2-Amino-pentanoic acid influences the morphology of salt crystals, affecting their structure and properties. This is significant in materials science for designing specific crystal shapes and structures (Si, Pramanik, Hingu, & Ganguly, 2019).

Synthesis of Metal Complexes

  • Study : The compound is used in the synthesis and characterization of metal complexes. These complexes have potential applications in various fields including pharmaceuticals and catalysis (Ejidike & Ajibade, 2015).

HIV-Protease Assay

Spectroscopic Characterization

  • Study : The compound is used in the spectroscopic characterization of various materials, aiding in the identification and analysis of substances in fields like forensic science and drug discovery (Kuś et al., 2019).

Synthesis of Enzyme Inhibitors

  • Study : It's used in the synthesis of enzyme inhibitors, which have applications in pharmaceuticals and biochemistry (Líns et al., 2015).

Peptide Nucleic Acid Synthesis

  • Study : A derivative of 2-amino-pentanoic acid is critical in the synthesis of peptide nucleic acid monomers, which are important in genetic research and biotechnology (Viirre & Hudson, 2003).

properties

IUPAC Name

2-amino-2-ethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRGNIQENQVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-ethyl-pentanoic acid hydrochloride
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2-Amino-2-ethyl-pentanoic acid hydrochloride
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2-Amino-2-ethyl-pentanoic acid hydrochloride
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2-Amino-2-ethyl-pentanoic acid hydrochloride
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2-Amino-2-ethyl-pentanoic acid hydrochloride
Reactant of Route 6
2-Amino-2-ethyl-pentanoic acid hydrochloride

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